Cas no 1862532-60-2 (1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene)
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene
- 4-Chloro-1-(2,2-dibromoethenyl)-2-fluorobenzene
- AB90182
- 1862532-60-2
- D79987
- MFCD31561227
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- MDL: MFCD31561227
- Inchi: 1S/C8H4Br2ClF/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H
- InChI Key: GTSFIWZEADYULZ-UHFFFAOYSA-N
- SMILES: Br/C(=C/C1C=CC(=CC=1F)Cl)/Br
Computed Properties
- Exact Mass: 313.83318g/mol
- Monoisotopic Mass: 311.83523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4.7
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D188420-250mg |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 250mg |
$ 835.00 | 2022-06-02 | ||
| TRC | D188420-500mg |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 500mg |
$ 1395.00 | 2022-06-02 | ||
| abcr | AB526202-1 g |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene; . |
1862532-60-2 | 1g |
€1025.00 | 2023-06-14 | ||
| Apollo Scientific | PC400041-250mg |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 250mg |
£112.00 | 2025-02-21 | ||
| Apollo Scientific | PC400041-1g |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 1g |
£255.00 | 2025-02-21 | ||
| Advanced ChemBlocks | P43358-250MG |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 95% | 250MG |
$265 | 2023-09-16 | |
| Advanced ChemBlocks | P43358-1G |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 95% | 1G |
$810 | 2023-09-16 | |
| Advanced ChemBlocks | P43358-5G |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 95% | 5G |
$2,430 | 2023-09-16 | |
| Ambeed | A785442-100mg |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 97% mix TBC as stabilizer | 100mg |
$125.0 | 2025-02-26 | |
| Ambeed | A785442-250mg |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene |
1862532-60-2 | 97% mix TBC as stabilizer | 250mg |
$212.0 | 2025-02-26 |
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene Suppliers
1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene
Research Brief on 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene (CAS: 1862532-60-2): Recent Advances and Applications
The compound 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene (CAS: 1862532-60-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This halogenated aromatic compound exhibits unique structural features that make it a valuable intermediate in the synthesis of more complex bioactive molecules. Recent studies have focused on its potential as a building block for novel drug candidates, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in palladium-catalyzed cross-coupling reactions, enabling efficient synthesis of diverse biaryl structures. The researchers highlighted the compound's stability under various reaction conditions and its ability to serve as a versatile precursor for medicinal chemistry applications. The presence of multiple halogen atoms provides distinct reactivity patterns that can be selectively manipulated in multi-step synthetic routes.
In pharmaceutical development, 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene has shown promise as a key intermediate in the synthesis of potential anticancer agents. A recent patent application (WO2023056789) describes its incorporation into novel small molecules targeting protein-protein interactions in oncology. The compound's structural features appear to contribute to enhanced binding affinity and metabolic stability in these drug candidates.
From a safety and toxicological perspective, preliminary studies indicate that proper handling protocols are essential due to the compound's reactive nature. Research published in Chemical Research in Toxicology (2024) investigated its metabolic pathways, revealing that glutathione conjugation plays a significant role in its detoxification. These findings have important implications for both laboratory handling and potential therapeutic applications of derivatives.
The compound's physicochemical properties have been extensively characterized in recent work. A 2024 study in ACS Omega reported detailed crystallographic data and computational analyses of its electronic structure, providing insights into its reactivity patterns. These fundamental studies are facilitating more rational design of synthetic routes and derivative compounds with tailored biological activities.
Looking forward, researchers anticipate expanding applications of 1-(2,2-Dibromovinyl)-4-chloro-2-fluorobenzene in materials science and chemical biology. Its unique combination of halogen atoms offers opportunities for developing novel fluorescent probes and molecular tags. Ongoing research is exploring its potential in photoaffinity labeling and as a component in supramolecular assemblies for drug delivery systems.
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